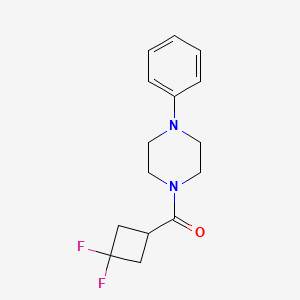![molecular formula C11H15ClFN3S B12232520 1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232520.png)
1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a thienyl group substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Thienyl Group: The thienyl group is introduced through a nucleophilic substitution reaction using a thienyl halide and a suitable base.
Fluorination: The thienyl group is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Methanamine: The final step involves the reaction of the substituted pyrazole with formaldehyde and ammonia to form the methanamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thienyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thienyl groups.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the thienyl group.
Scientific Research Applications
1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms, particularly those involving pyrazole and thienyl derivatives.
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: A similar compound with a benzoic acid group instead of the thienyl group.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of both the dimethyl-substituted pyrazole ring and the fluorinated thienyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9;/h3-4,7,13H,5-6H2,1-2H3;1H |
InChI Key |
FFPYUNDEVTZTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CNCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232440.png)
![2-Benzyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12232448.png)
![4-[1-(5-Bromo-3-fluoropyridin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12232455.png)
![2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12232461.png)
![1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B12232473.png)
![ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12232479.png)

![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12232489.png)
![(3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B12232492.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidine](/img/structure/B12232494.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232497.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B12232525.png)
